molecular formula C19H19ClF3N3O2 B2978544 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde CAS No. 338408-89-2

2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde

Cat. No.: B2978544
CAS No.: 338408-89-2
M. Wt: 413.83
InChI Key: IHRKUGKAEFBOIP-UHFFFAOYSA-N
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Description

2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde is a complex organic compound featuring a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine intermediate.

    Ethoxylation: The intermediate is then reacted with an ethoxy group, usually through an alkylation reaction, to introduce the ethoxy moiety.

    Aldehyde Introduction: Finally, the compound undergoes a formylation reaction to introduce the benzaldehyde group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction efficiency, and the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, particularly at the aldehyde group.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for developing drugs targeting neurological disorders or bacterial infections.

Industry

Industrially, this compound can be used in the development of agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can mimic natural substrates or inhibitors, modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the piperazine ring enhances its potential as a versatile intermediate in drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c20-16-11-15(19(21,22)23)12-24-18(16)26-7-5-25(6-8-26)9-10-28-17-4-2-1-3-14(17)13-27/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKUGKAEFBOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2C=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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